Disperse Blue 77
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O6/c23-13-8-6-11(21-10-4-2-1-3-5-10)15-17(13)20(26)18-14(24)9-7-12(22(27)28)16(18)19(15)25/h1-9,21,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYALWCKAJBVSBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066578 | |
| Record name | Disperse Blue 77 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
20241-76-3 | |
| Record name | Disperse Blue 77 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20241-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Blue 77 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020241763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disperse Blue 77 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-dihydroxy-4-nitro-5-(phenylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Environmental Fate and Transport Dynamics of Disperse Blue 77
Environmental Persistence and Degradation Pathways
Based on its physical and chemical properties, Disperse Blue 77 is characterized by slow degradation in the environment, indicating persistence in water, soil, and sediments. canada.ca The dye is designed to be stable under aqueous conditions and does not possess functional groups that are expected to undergo hydrolysis. canada.cacanada.ca While it may be released into wastewater during industrial use, a significant portion is expected to end up in waste disposal sites. canada.cacanada.ca
While specific experimental data on the biological degradation of this compound is limited, general knowledge of dye chemistry and predictive modeling provide insights into its potential biodegradation pathways. canada.ca Dyes, with some exceptions, are generally considered to be essentially non-biodegradable under aerobic conditions. canada.ca
Under aerobic conditions, this compound is not expected to biodegrade quickly. canada.ca This aligns with the general understanding from the Ecological and Toxicological Association of Dyes and Organic Pigments Manufacturers (ETAD), which classifies most dyes as essentially non-biodegradable aerobically. canada.ca Studies on other dyes have confirmed this assumption through standardized screening tests. canada.ca The complex structure of anthraquinone (B42736) dyes like this compound contributes to their recalcitrance. nih.gov Fungal degradation, particularly by white-rot fungi which produce potent extracellular enzymes, has been shown to be effective for other dyes and represents a potential, though not naturally rapid, aerobic degradation pathway. ohsu.edu
This compound is not expected to degrade rapidly under anaerobic conditions. canada.ca For some other types of dyes, such as azo dyes, anaerobic treatment is a key step where the azo linkage is reductively cleaved, leading to decolorization. researchgate.netbioline.org.br This process often results in the formation of aromatic amines, which may require a subsequent aerobic stage for complete mineralization. bioline.org.brnih.gov However, as an anthraquinone dye, the primary anaerobic degradation mechanism would differ. Studies on other anthraquinone dyes under microaerophilic conditions have shown that degradation can occur through the cleavage of the anthraquinone ring. nih.gov
The enzymatic systems of certain microorganisms, particularly white-rot fungi, are capable of degrading complex aromatic compounds like dyes. doi.orgtandfonline.com The key enzymes involved are non-specific oxidoreductases such as laccases and peroxidases (e.g., manganese peroxidase and lignin (B12514952) peroxidase). doi.orgtandfonline.com
Laccase: Laccases are multi-copper oxidases that can oxidize a wide range of phenolic and non-phenolic compounds, making them effective for dye degradation. doi.org Studies on various textile dyes have demonstrated the potential of laccase, sometimes in combination with mediators, to achieve decolorization. researchgate.netuminho.pt
Manganese Peroxidase (MnP): This enzyme is a key component in the ligninolytic system of many fungi. tandfonline.com MnP catalyzes the oxidation of Mn²⁺ to Mn³⁺, which then acts as a powerful oxidizing agent on a variety of organic substrates, including dyes. nih.gov Research on the degradation of an anthraquinone dye, Disperse Blue 2BLN, by Aspergillus sp. indicated that extracellular manganese peroxidase activity was closely correlated with the rate of decolorization and biomass increase. nih.gov This suggests that MnP plays a crucial role in the initial attack on the anthraquinone structure. nih.gov
While direct studies on this compound are scarce, the known mechanisms of these enzymes on other anthraquinone dyes suggest they are the most likely biocatalysts for its degradation. nih.govtandfonline.com
The specific degradation products and metabolites of this compound have not been experimentally identified. canada.ca However, based on its chemical structure and known reactions of similar dyes, potential transformation pathways can be hypothesized. The structure of this compound includes nitro and phenylamino (B1219803) groups on an anthraquinone core. Potential reactions include the reduction of the nitro group to an amino group and oxidation that could lead to the formation of different quinone derivatives.
Studies on other anthraquinone dyes provide clues. For example, the degradation of Disperse Blue 2BLN was shown to proceed via the cleavage of the anthraquinone chromophore at different positions, resulting in smaller molecules and partial mineralization. nih.gov Analysis of another dye, Disperse Yellow 3, after degradation by peroxidases identified acetanilide (B955) and 4-methyl-1,2-benzoquinone (B1207301) as major products. ohsu.edu By analogy, the degradation of this compound would likely involve the breakdown of the stable anthraquinone ring system into smaller aromatic or aliphatic compounds. nih.gov
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are used to predict the environmental fate of chemicals like this compound. canada.caeuropa.eu These mathematical models estimate the properties of a chemical based on its structure. researchgate.net For this compound, persistence was primarily evaluated using predictive QSAR models for biodegradation in water. canada.ca
However, it is recognized that many dyes and pigments are difficult to model with QSARs because their unique structural and physicochemical properties may fall outside the domain of the models' applicability. canada.cacanada.ca Despite these limitations, several models have been used to assess this compound.
Table 1: QSAR Model Predictions for this compound Biodegradation
| Model | Prediction/Result | Interpretation |
|---|---|---|
| BIOWIN (Ultimate Survey Model) | "months" | Suggests a slow degradation timeframe, approximately 60 to 120 days. canada.ca |
| BIOWIN (Overall Conclusion) | Not readily biodegradable | The substance is not expected to biodegrade quickly or easily in the environment. canada.ca |
| CATABOL | 0% biodegradation | Predicts no ultimate degradation based on the OECD 301 test criteria. canada.ca |
Identification of Degradation Products and Metabolites
Photodegradation and Photostability Research
This compound is an anthraquinone-based dye recognized for its high photostability. Research indicates that its resistance to fading from light exposure is a key performance characteristic. Studies have reported varying lightfastness ratings, which are influenced by factors such as dye concentration and the substrate it is applied to. The lightfastness is commonly evaluated using the ISO 105-B02 standard, which uses a xenon arc lamp to simulate light exposure. atlas-mts.com.br
The inherent stability of the anthraquinone structure contributes significantly to the dye's high lightfastness. sci-hub.ru Some studies have reported that for highly lightfast dyes like this compound (with a rating of 7 or above), the addition of UV absorbers does not significantly alter this property. sci-hub.ru
Table 1: Reported Lightfastness of this compound
| Product/Study Description | Standard | Lightfastness Rating | Source(s) |
|---|---|---|---|
| General Purpose Dye | ISO 105-B02 | 7 or higher | kayakuth.co.th |
| High Light Fastness Composition | ISO 105-B02 | 7-8 | google.com |
| General Reported Range | ISO 105-B02 | 4-7 |
Sorption and Distribution in Environmental Compartments
When this compound enters the environment, its distribution is largely governed by its physical and chemical properties. A screening assessment conducted by Canadian authorities, based on use patterns, estimated the environmental distribution of the substance. The majority of the dye is expected to end up in waste disposal sites, with a smaller fraction being released into wastewater. canada.ca
Table 2: Estimated Environmental Distribution of this compound
| Environmental Compartment | Estimated Percentage of Release | Source(s) |
|---|---|---|
| Waste Disposal Sites | 98.4% | canada.ca |
| Sewer Water | 1.6% | canada.ca |
| Air | 0.1% | canada.ca |
Disperse dyes are known to be removed from wastewater primarily through adsorption to sludge during treatment processes. mst.dk Given its limited water solubility, any this compound released into aquatic systems is expected to eventually sink and become associated with bed sediments. canada.ca
Adsorption to Soil and Sediment Matrices
Bioaccumulation Potential Investigations
Investigations into the bioaccumulation potential of this compound have concluded that it does not have a high tendency to accumulate in aquatic organisms. canada.ca A key empirical study was conducted to determine the bioconcentration of this compound in Zebra fish (Brachydanio rerio) according to the OECD Guideline 305B. canada.cacanada.ca This semi-static test involved a 28-day exposure period where fish were exposed to the dye, followed by a depuration phase. canada.cacanada.ca
The test was performed at a nominal concentration of 20 mg/L, although the mean measured concentration in the water was less than 0.023 mg/L due to the dye's low solubility. canada.ca The concentration of the substance was measured in the fish tissue at the end of the exposure period to calculate the bioconcentration factor (BCF). canada.ca The Canadian Environmental Protection Act (CEPA) screening assessment concluded that this compound meets the criteria for persistence but not for bioaccumulation. canada.ca
The empirical study by Hu and Shen (2008), submitted to Environment Canada, provides specific data on the bioconcentration of this compound. canada.cacanada.ca The Bioconcentration Factor (BCF) is a key parameter used to assess bioaccumulation potential. The study calculated BCF values based on the measured concentration of the dye in fish tissue relative to its concentration in the water. canada.ca
Table 3: Empirical Bioconcentration Factor (BCF) Data for this compound in Zebra Fish (Brachydanio rerio)
| Sampling Day | Fish Lipid Content (%) | Measured Concentration in Fish (mg/kg wet weight) | Bioconcentration Factor (BCF) | Source(s) |
|---|---|---|---|---|
| Day 26 | 5.8 | < 0.65 | < 28 | canada.ca |
| Day 27 | 5.8 | < 0.65 | < 28 | canada.ca |
| Day 28 | 5.8 | < 0.65 | < 28 | canada.ca |
Note: The BCF is calculated based on a mean measured water concentration of <0.023 mg/L. The values are based on whole body wet weight and are not normalized for lipid content.
Persistence and Bioaccumulation Regulations Compliance Analysis
The environmental persistence and bioaccumulation potential of this compound have been evaluated by regulatory bodies to determine its environmental risk profile. A key assessment was conducted by the Canadian government under the Canadian Environmental Protection Act, 1999 (CEPA 1999). canada.cacanada.ca
Based on its physical and chemical properties, this compound is characterized as not readily biodegradable. canada.ca General studies on disperse dyes indicate they are largely non-biodegradable under aerobic conditions, an assumption confirmed by standard screening tests. canada.ca The chemical structure of this compound lacks functional groups susceptible to hydrolysis, contributing to its stability in aqueous environments. canada.ca Consequently, it is expected to persist in water, soil, and sediment. canada.ca This led Canadian authorities to conclude that this compound meets the persistence criteria as defined in the Persistence and Bioaccumulation Regulations. canada.cacela.ca
The Government of Canada's screening assessment, published in 2009, concluded that while this compound is persistent, it is not bioaccumulative and is not considered harmful to the environment. canada.ca As a result, it was determined that the substance does not meet any of the criteria under section 64 of CEPA 1999, and no further regulatory action was pursued in Canada. canada.cacanada.ca The substance is also subject to regulations in other jurisdictions; for instance, it is listed on the Australian Inventory of Industrial Chemicals (AICIS) and is registered under the European Union's REACH regulations. nih.gov
Table 1: Persistence and Bioaccumulation Profile of this compound This interactive table summarizes the key findings from regulatory assessments regarding the environmental persistence and bioaccumulation of this compound.
| Parameter | Finding | Source |
|---|---|---|
| Persistence | Meets the persistence criteria under Canada's regulations. Expected to be persistent in water, soil, and sediment. | canada.cacela.ca |
| Bioaccumulation | Does not meet the bioaccumulation criteria under Canada's regulations. | canada.cacela.ca |
| Bioconcentration Factor (BCF) | < 100 in Zebra fish. | canada.ca |
Environmental Monitoring and Occurrence Studies
This compound enters the environment primarily through industrial and consumer use. canada.ca The main pathway for its release is into wastewater systems during the dyeing of textiles. canada.cacanada.ca Based on use patterns, it is estimated that the vast majority of the substance (98.4%) is directed to waste disposal sites. canada.ca A smaller fraction is estimated to be released to sewer water (1.6%), with a negligible amount (0.1%) released to the air. canada.ca
Once in the environment, the fate of this compound is governed by its chemical properties. It has low water solubility and is not volatile, meaning it has a strong tendency to attach to particles. canada.ca For this reason, it is expected to primarily accumulate in sediments and, to a lesser degree, in soil, rather than remaining in the water column. canada.ca Long-range atmospheric transport of this compound is not anticipated. canada.ca
Despite these predictions about its environmental fate, there is a notable lack of direct environmental monitoring data. The 2017 screening assessment report from Canada noted that no monitoring data for the presence of this compound in Canadian air, water, soil, or sediment had been identified. canada.ca This absence of empirical occurrence data necessitated the use of conservative exposure scenarios in the risk assessment to estimate potential environmental concentrations. canada.ca While studies exist that monitor for other disperse dyes in environmental compartments like house dust, specific occurrence data for this compound in these matrices is not available in the reviewed literature. nih.gov
Table 2: Estimated Environmental Release of this compound This interactive table shows the estimated percentage of this compound released to different environmental compartments based on its use patterns.
| Environmental Compartment | Estimated Release (%) | Source |
|---|---|---|
| Waste Disposal Sites | 98.4% | canada.ca |
| Sewer Water | 1.6% | canada.ca |
| Air | 0.1% | canada.ca |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 9,10-anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)- |
| Disperse Violet 57 |
| Disperse Violet 26 |
| Disperse Blue 60 |
| Disperse Blue 73 |
Ecotoxicological Assessments of Disperse Blue 77
Aquatic Ecotoxicity Research
Acute Aquatic Toxicity to Organisms (e.g., LC50 studies)
A study on a range of azo disperse dyes found highly variable acute toxicity effects across different species. canada.ca For some azo disperse dyes, no effects were observed near their water solubility limits in acute tests with fish, crustaceans, and bacteria. canada.ca
Table 1: Summary of Acute Aquatic Toxicity Information for Disperse Blue 77 and Analogues
| Substance/Analogue | Organism | Endpoint | Result | Reference |
| This compound Analogues | Aquatic Organisms | Acute Toxicity | Not highly hazardous | canada.ca |
| Azo Disperse Dyes | Fish, Crustaceans, Bacteria | Acute Toxicity | No effects observed near water solubility limits | canada.ca |
Chronic Aquatic Toxicity and Sub-Lethal Effects
Information regarding the chronic aquatic toxicity and sub-lethal effects of this compound specifically is limited in the provided search results. However, studies on other disperse dyes provide some insight. For instance, chronic studies on certain azo disperse dyes have shown sensitivity in fish and aquatic invertebrates, particularly to dyes with smaller molecular weights which are considered more bioavailable. canada.ca
In a chronic toxicity study on Disperse Blue 79:1, a structurally similar dye, newly fertilized eggs of rainbow trout (Oncorhynchus mykiss) were exposed for 122 days post-hatch. canada.ca No adverse effects on survival or growth were reported at concentrations near the maximum solubility of the substance, with the No-Observed-Effect Concentration (NOEC) determined to be equal to or greater than the highest tested concentration of 0.0048 mg/L. canada.ca
Ecological Harm Assessment in Aquatic Ecosystems
Disperse dyes in general are known to persist in the environment due to their stable chemical structures and can accumulate in aquatic systems. nih.gov The primary mode of release into the environment is through wastewater from industrial processing and consumer use. canada.ca While this compound itself is not considered highly hazardous, the persistence of such dyes raises environmental concerns.
Phytotoxicity Studies
Specific studies on the phytotoxicity of this compound were not found in the search results. However, research on the treatment of wastewater containing other disperse dyes provides some relevant information. For example, laccase enzyme treatment has been shown to mitigate the phytotoxicity of various disperse dyes. nih.gov In one study, this treatment led to increased wheat seed germination and growth rates compared to untreated dye solutions. nih.gov Another study on the electrocoagulation treatment of Disperse Orange 30 found that the treated water was suitable for reuse and showed no toxic effects on the germination of Brassica nigra (Black Mustard) seeds. ijcce.ac.ir These findings suggest that while the parent dyes may have phytotoxic effects, these can be reduced or eliminated through appropriate treatment methods.
Ecotoxicity Abatement Strategies and Detoxification Mechanisms
Several strategies are being explored to reduce the ecotoxicity of disperse dyes in textile effluents. One promising approach is enzymatic treatment. The use of laccase from the fungus Pycnoporus has been shown to be effective in decolorizing and detoxifying industrial-grade disperse dyes. mdpi.com This enzymatic treatment can mitigate the phytotoxicity of the dyes and reduce their inhibitory effects on the microorganisms in activated sludge, a common component of wastewater treatment systems. nih.govmdpi.com
Another effective method is electrocoagulation. A study using Titanium-Aluminium (Ti-Al) electrodes demonstrated a 97% removal efficiency for Disperse Orange 30. ijcce.ac.ir The treated water was found to have low levels of dissolved metals and was deemed safe for reuse, showing no toxicity to fish (Catla catla) or black mustard seeds. ijcce.ac.ir
Adsorption is another widely studied method for removing disperse dyes from wastewater, utilizing various adsorbents like activated carbon. scialert.net The effectiveness of adsorption depends on several factors, including the type of adsorbent, pH, and temperature. scialert.net
Biodegradation by microorganisms also plays a role in the detoxification of disperse dyes. Some bacteria and fungi have been identified that can decolorize and degrade these complex molecules. researchgate.netnih.gov For example, a consortium of bacteria was found to effectively decolorize several disperse dyes. researchgate.net The fungus Aspergillus sp. XJ-2 has also demonstrated the ability to decolorize and degrade Disperse Blue 2BLN through a combination of bioadsorption and biodegradation. nih.gov
Ecotoxicological Implications of Dye Metabolites
The degradation of disperse dyes can lead to the formation of metabolites, which may have their own toxicological profiles. A significant concern with azo disperse dyes is the potential for the reductive cleavage of the azo bond (N=N), which can release aromatic amines. canada.ca Some aromatic amines are known to be toxic and potentially carcinogenic. mst.dkdergi-fytronix.com
For instance, studies on Disperse Blue 79 suggest it can undergo rapid reductive cleavage in anoxic sediments, releasing aromatic amines into the water column. canada.ca The toxicity of these metabolites can be a concern for aquatic organisms. mst.dk Gas chromatography-mass spectrometry (GC-MS) analysis of the degradation products of Disperse Blue 2BLN by Aspergillus sp. XJ-2 identified several intermediate metabolites, indicating the breakdown of the original dye structure. nih.gov The ecotoxicological properties of these specific metabolites were not detailed, but the study did note that the fungal treatment led to detoxification. nih.gov It is crucial to assess the toxicity of these breakdown products to fully understand the environmental impact of dye degradation. ijcce.ac.ir
Human Health Hazard Identification and Toxicological Research
Genotoxicity and Mutagenicity Studies
The genotoxic and mutagenic potential of Disperse Blue 77 and related compounds has been evaluated through a series of in vitro and in vivo studies. These investigations are crucial for understanding the compound's ability to interact with genetic material and induce mutations.
In vitro assays provide a primary screening for the genotoxic effects of chemical substances. For anthraquinone (B42736) dyes like this compound, the results from these tests can be mixed, often depending on the specific compound and the presence of metabolic activation systems. canada.ca
Bacterial reverse mutation assays, commonly known as the Ames test, have been conducted on similar compounds. For instance, Disperse Blue 1 showed mutagenic activity in Salmonella typhimurium strains TA1537, TA97, and TA98 with metabolic activation, indicating its potential to cause point mutations. nih.govresearchgate.net Studies on Disperse Blue 7 also revealed consistently positive results for genotoxicity in S. typhimurium strains TA1537, TA1538, and TA98 when metabolic activation was present. nih.govcosmeticsinfo.org However, most bacterial assays for Disperse Blue 7 were negative without metabolic activation. nih.govcosmeticsinfo.org For other related dyes, the results vary; Solvent Violet 13 had a negative Ames test, while Solvent Blue 36 tested positive. canada.ca Disperse Red 60 showed mixed results in Ames assays. canada.ca
Assays using mammalian cells, such as the L5178Y mouse lymphoma cell assay, have also been employed. Studies with Disperse Blue 7 using these cells seemed to confirm the mutagenic activity observed in the bacterial tests. nih.govcosmeticsinfo.org Similarly, Disperse Blue 1 yielded positive results in a mouse lymphoma cell mutation assay. cir-safety.orgnih.gov
Table 1: Summary of In Vitro Genotoxicity Data for Disperse Blue Dyes and Related Compounds
| Compound | Test System | Metabolic Activation | Result | Reference |
| Disperse Blue 7 | Salmonella typhimurium (TA1537, TA1538, TA98) | With | Positive | nih.govcosmeticsinfo.org |
| Disperse Blue 7 | Salmonella typhimurium | Without | Negative | nih.govcosmeticsinfo.org |
| Disperse Blue 7 | L5178Y Mouse Lymphoma Cells | Not Specified | Positive | nih.govcosmeticsinfo.org |
| Disperse Blue 1 | Salmonella typhimurium (TA1537, TA97, TA98) | With | Mutagenic | nih.govresearchgate.net |
| Disperse Blue 1 | L5178Y Mouse Lymphoma Cells | Not Specified | Positive | cir-safety.orgnih.gov |
| Solvent Violet 13 | Ames Test | Not Specified | Negative | canada.ca |
| Solvent Blue 36 | Ames Test | Not Specified | Positive | canada.ca |
| Disperse Red 60 | Ames Test | Not Specified | Mixed | canada.ca |
While in vitro tests are valuable for screening, in vivo studies provide a more comprehensive assessment of a substance's genotoxic potential within a living organism. For the anthraquinones group, which includes this compound, there is limited data from in vivo genotoxicity studies. canada.caindustrialchemicals.gov.au However, some information is available for related compounds. Mammalian assays for chromosome damage for Disperse Blue 7 were negative. nih.govcosmeticsinfo.org
Investigations into chromosome damage and the potential to cause dominant lethal mutations are critical for understanding heritable genetic effects. For Disperse Blue 7, mammalian assays for chromosome damage were negative, and animal tests found no evidence of dominant lethal mutations. nih.govresearchgate.netcosmeticsinfo.org This suggests that while the compound may induce point mutations in vitro, it may not cause larger-scale chromosomal damage or heritable mutations in vivo. nih.govcosmeticsinfo.org
In Vivo Genotoxicity Studies
Carcinogenicity Potential Assessment
The assessment of carcinogenicity for this compound and its analogues is based on long-term studies and an understanding of their potential mechanisms of action.
Limited specific long-term systemic effects research is available for this compound itself. industrialchemicals.gov.au However, data from related anthraquinone dyes provide some insights. For example, long-term oral exposure to C.I. Disperse Orange 11 was found to increase the incidence of liver and kidney tumors in rats. industrialchemicals.gov.au Disperse Blue 1 is reasonably anticipated to be a human carcinogen based on evidence of malignant tumor formation in experimental animals. nih.gov A two-year study involving feeding Disperse Blue 1 to rats and mice resulted in an increased incidence of various tumors in the urinary bladder of rats. nih.govnih.gov It is important to note that the Canadian government's screening assessment concluded that this compound is not harmful to human health under current use patterns, though this assessment focused more on ecological risks. canada.cacanada.ca
Table 2: Long-Term Carcinogenicity Studies of Related Anthraquinone Dyes
| Compound | Species | Route of Exposure | Key Findings | Reference |
| C.I. Disperse Orange 11 | Rats and Mice | Oral | Increased incidence of hepatocellular and renal neoplasms in rats. | industrialchemicals.gov.au |
| Disperse Blue 1 | Rats | Oral (diet) | Increased incidences of transitional cell neoplasms, leiomyomas/leiomyosarcomas, and squamous cell neoplasms of the urinary bladder. | nih.govnih.gov |
| Disperse Blue 1 | Mice | Oral (diet) | Equivocal findings. | nih.gov |
Several mechanisms have been proposed to explain the potential carcinogenicity of anthraquinone dyes. industrialchemicals.gov.au While the exact mechanism for this compound is not fully elucidated, the following are considered plausible based on the chemical class. industrialchemicals.gov.au
DNA Intercalation: The planar structure of the anthraquinone ring system allows these molecules to insert themselves between the base pairs of DNA. industrialchemicals.gov.au This intercalation can disrupt normal DNA replication and transcription, potentially leading to mutations and cancer. industrialchemicals.gov.au
Redox Cycling: Quinones are known to be redox-active molecules. industrialchemicals.gov.au They can participate in cycling reactions that generate reactive oxygen species (ROS). industrialchemicals.gov.au This can lead to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA. industrialchemicals.gov.au
Aromatic Amine Release: Some azo dyes, which share structural similarities with certain disperse dyes, can be metabolized to release aromatic amines. researchgate.netcdnsciencepub.com Many aromatic amines are known or suspected carcinogens. While this compound is an anthraquinone dye, not an azo dye, the potential for metabolic breakdown into harmful components is a consideration in the toxicological assessment of many dyes.
Systemic Long-Term Effects Research
Sensitization and Allergic Reaction Studies
This compound has been identified as a potential skin sensitizer (B1316253), capable of causing allergic reactions upon contact.
Disperse dyes are a known cause of textile-related allergic contact dermatitis. researchgate.netdermnetnz.org While specific case numbers for this compound are not extensively documented in isolation, the broader category of disperse blue dyes is frequently implicated in allergic reactions to clothing. wikipedia.orgnih.gov Anthraquinone dyes, the chemical class to which this compound belongs, are generally considered frequent causes of clothing dermatitis. nih.gov
Allergic contact dermatitis from textile dyes often presents with clinical features such as persistent erythematous wheals, prurigo-like eczema, and diffuse itching. researchgate.net The symptoms typically develop over time and not necessarily upon the first contact with the allergen. researchgate.net While data specifically on this compound is limited, related disperse dyes like Disperse Blue 106 and Disperse Blue 124 are recognized as potent skin sensitizers. researchgate.netnih.gov These dyes have been associated with outbreaks of textile dermatitis from dark-colored synthetic garments.
It is important to note that in patch tests conducted on patients with suspected adverse reactions to textiles, while many tested negative for Disperse Blue 7, there have been instances of positive patch tests for this dye. nih.gov
The murine local lymph node assay (LLNA) is a standard method for assessing the skin sensitization potential of chemicals. researchgate.netnih.govljmu.ac.uk This assay measures the proliferation of lymphocytes in the draining lymph nodes of mice after topical application of a test substance. ljmu.ac.uk A stimulation index (SI) of three or greater is typically considered a positive result, indicating that the substance is a sensitizer.
In the case of Disperse Blue 7, a compound closely related to this compound, an LLNA was conducted to predict its sensitization potential. The results of this assay were negative, suggesting a low potential for skin sensitization under the conditions of the study. nih.govdntb.gov.ua However, it is important to consider that other sources classify this compound as a skin sensitizer, Category 1, indicating that it may cause an allergic skin reaction. guidechem.comnih.gov This classification is based on aggregated data from multiple notifications to the European Chemicals Agency (ECHA). nih.gov
Table 1: Skin Sensitization Data for Disperse Blue Dyes
| Compound | Assay | Result | Classification |
|---|---|---|---|
| Disperse Blue 7 | Mouse Lymph Node Assay (LLNA) | Negative nih.govdntb.gov.ua | Not available |
| This compound | Not specified | Not available | Skin Sensitizer, Category 1 guidechem.comnih.gov |
Contact Dermatitis and Textile-Induced Allergic Reactions
Other Toxicological Endpoints (e.g., Ocular Irritation, Systemic Toxicity)
Limited information is available regarding other toxicological endpoints for this compound.
For the related compound, Disperse Blue 7, no data were available to address its acute, short-term, or chronic toxicity. nih.gov However, GHS hazard statements for Disperse Blue 7 indicate it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. nih.govechemi.com
For this compound, aggregated GHS data from the ECHA C&L Inventory indicate that it can cause serious eye irritation in addition to being a skin sensitizer. nih.gov Specifically, 22.5% of notifications included the hazard statement for serious eye irritation. nih.gov
A study on Disperse Blue 377, another related compound, showed that it caused some irritation to the rabbit eye, with conjunctivae redness and/or discharge observed at 1 and 24 hours, which resolved by 48 hours. europa.eu
Systemic toxicity data for this compound is sparse. However, for the broader category of anthraquinone dyes, there is some concern about long-term systemic effects, including potential carcinogenicity, though the mechanism is not yet clear.
Table 2: Summary of Other Toxicological Endpoints for Related Disperse Blue Dyes
| Compound | Toxicological Endpoint | Finding |
|---|---|---|
| Disperse Blue 7 | Acute Oral Toxicity | Harmful if swallowed nih.govechemi.com |
| Disperse Blue 7 | Skin Irritation | Causes skin irritation nih.govechemi.com |
| Disperse Blue 7 | Eye Irritation | Causes serious eye irritation nih.govechemi.com |
| This compound | Eye Irritation | Causes serious eye irritation (in 22.5% of ECHA notifications) nih.gov |
| Disperse Blue 377 | Eye Irritation (Rabbit) | Some irritation observed, resolved by 48 hours europa.eu |
Toxicological Profile of Dye Metabolites
The toxicological profile of the metabolites of this compound is a significant consideration, as the breakdown of azo and anthraquinone dyes can lead to the formation of potentially hazardous substances, such as aromatic amines. mst.dk
Metabolic reduction of some azo dyes can release aromatic amines, which are known to have mutagenic and carcinogenic properties. This transformation can occur when the dye comes into contact with biological fluids like sweat. For instance, the reductive cleavage of the azo bond is a primary metabolic pathway.
The parent structure of this compound is an anthraquinone. Anthraquinones can interact with DNA, and this is a suggested mechanism for their toxicity. The metabolic reactions of anthraquinone derivatives are consistent with the mutagenic action of a range of aromatic amines.
Advanced Analytical Methodologies for Disperse Blue 77 Research
Extraction Techniques from Diverse Matrices
The initial and critical step in the analysis of Disperse Blue 77 is its effective extraction from complex matrices like textile fibers and environmental samples. The choice of extraction method is paramount to ensure high recovery and sample purity for subsequent analysis.
Optimization of Solvent Extraction Procedures (e.g., from textile fibers)
The extraction of this compound from polyester (B1180765) fibers is a common requirement in forensic and industrial settings. Various solvents and conditions have been optimized to maximize the extraction efficiency.
Commonly used solvents for extracting disperse dyes from polyester fibers include chlorobenzene (B131634), methanol (B129727) (MeOH), acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF). mdpi.com Chlorobenzene is frequently cited as a highly effective solvent for this purpose. mdpi.commdpi.com Extraction is typically performed on small fiber pieces, with lengths ranging from 2 to 20 mm. mdpi.com The process often involves heating to high temperatures, such as 100 °C, 130 °C, or even the boiling point of chlorobenzene (138 °C), for durations ranging from 5 to 60 minutes, depending on the specific conditions. mdpi.commdpi.com For instance, a successful extraction of disperse dyes from 1 cm long polyester threads was achieved using chlorobenzene at 100 °C for 6 hours. mdpi.com
Other solvents have also been employed with varying conditions. DMSO has been used at 100 °C, while MeOH has been used at a lower temperature of 70 °C. mdpi.com Acetonitrile can be used as a pure solvent or in a mixture with water. mdpi.com One method involved ultrasonication for 5 minutes followed by heating in a 60 °C water bath for 60 minutes for a 0.5 cm piece of polyester fiber extracted with pure ACN. mdpi.com The optimization of these parameters is crucial for achieving the best possible extraction yield before further analysis. mdpi.com
Table 1: Optimized Solvent Extraction Conditions for Disperse Dyes from Polyester Fibers
| Solvent | Fiber Size | Temperature (°C) | Time | Reference |
|---|---|---|---|---|
| Chlorobenzene | 2–20 mm | 100–138 | 5–60 min | mdpi.com |
| Chlorobenzene | 1 cm | 100 | 6 h | mdpi.com |
| DMSO | 10 mm | 100 | Up to 2 h | mdpi.com |
| Methanol | 0.5 g fabric | 70 | 15 min (repeated) | mdpi.com |
| Acetonitrile (pure) | 0.5 cm | 60 | 60 min (after ultrasonication) | mdpi.com |
| Acetonitrile/Water (4:3) | 5–7 mm | 100 | 30 min | mdpi.com |
Solid-Phase Extraction (SPE) Methods for Environmental Samples
For environmental samples, particularly water, which may contain low concentrations of dyes, a pre-concentration step is often necessary. oup.com Solid-phase extraction (SPE) is a widely used technique for this purpose, offering advantages over traditional liquid-liquid extraction by reducing solvent consumption and being less labor-intensive. oup.commdpi.com
In the analysis of disperse dyes in environmental water samples, SPE coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has proven effective. oup.comugm.ac.id One method utilized Strata X cartridges for the extraction of nine disperse dyes from water samples. oup.com The sample pH was adjusted to approximately 3.5 with formic acid, and the cartridges were conditioned with methanol and water before sample loading. oup.com This SPE-based method allowed for the detection and quantification of disperse dyes at very low levels, which is crucial for assessing their environmental fate and transport. oup.com The development of magnetic solid-phase extraction (MSPE) offers an even more rapid and simpler alternative, utilizing magnetic nanoparticles to adsorb the target analyte, which can then be easily separated using an external magnetic field. ugm.ac.idugm.ac.id
Chromatographic Separation and Detection Methods
Following extraction, chromatographic techniques are employed to separate this compound from other components in the extract and to detect and quantify it.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of disperse dyes. researchgate.net It offers superior resolution and sensitivity compared to older methods like thin-layer chromatography (TLC), enabling the differentiation of dyes with similar properties. mdpi.com
A typical HPLC analysis of this compound can be performed using a reverse-phase (RP) method. sielc.com A common mobile phase consists of a mixture of acetonitrile (MeCN) and water, often with an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The separation is often carried out on a C18 column. mdpi.com HPLC coupled with a photodiode array (PDA) detector allows for the acquisition of UV-visible spectra, which aids in the identification of the dye. lcms.czwaters.com Detection limits for this compound using HPLC with a diode array detector (DAD) have been reported to be as low as 50.7 µg/L.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Variants
For even greater sensitivity and specificity, liquid chromatography is often coupled with mass spectrometry (MS). LC-MS/MS is a highly effective technique for identifying and quantifying trace amounts of dyes. researchgate.netlcms.cz This method is particularly valuable for complex matrices and can overcome limitations of UV-Vis detection, such as co-eluting impurities. researchgate.netwaters.com
A single gradient-based ultra-performance liquid chromatography (UPLC) method can be used for the simultaneous separation of various dye classes, including disperse dyes. ojp.gov The use of UPLC, with smaller particle size columns, allows for faster and more efficient separations compared to traditional HPLC. sielc.com When coupled with tandem mass spectrometry (MS/MS), this technique provides high sensitivity, with reported detection limits for this compound using MS detection being as low as 1.1 µg/L.
Electrospray ionization (ESI) is a soft ionization technique commonly used as the interface between liquid chromatography and mass spectrometry for the analysis of dyes. epa.govwaters.com In ESI, a high voltage is applied to a liquid to create an aerosol, which generates ions that can be analyzed by the mass spectrometer. For anthraquinone (B42736) dyes like this compound, positive ion detection mode is often optimal, as the basic nitrogen atoms in the structure can be protonated to form cations. epa.gov
An SPE-LC-ESI-MS/MS method has been developed and optimized for the analysis of disperse azo dyes in environmental water samples. oup.comnih.gov The dyes were analyzed in the selected reaction monitoring (SRM) mode with ESI in the positive mode. oup.com This highly sensitive and selective method enabled the detection of disperse dyes at nanogram per liter levels in river water and wastewater, demonstrating its utility for environmental monitoring. oup.comresearchgate.net The combination of PDA and mass detection provides complementary information, enhancing confidence in compound identification and allowing for the characterization of impurities. waters.com
Table 2: Comparison of Analytical Detection Methods for this compound
| Technique | Detector | Typical Mobile Phase | Key Advantages | Reported Detection Limit | Reference |
|---|---|---|---|---|---|
| HPLC | DAD | Acetonitrile/Water/Acid | Good resolution and sensitivity | 50.7 µg/L | mdpi.com |
| LC-MS/MS | MS/MS | Acetonitrile/Water/Formic Acid | High sensitivity and specificity, impurity analysis | 1.1 µg/L | researchgate.net |
| LC-ESI-MS/MS | ESI-MS/MS | Methanol/Water/Formic Acid | Very low detection limits, suitable for environmental samples | ~2.0 ng/L (for similar dyes) | oup.comepa.gov |
Linear Ion Trap Mass Spectrometry (LIT-MSn) for Fragmentation Analysis
Liquid Chromatography coupled with Linear Ion Trap Mass Spectrometry (LC/LIT-MSn) is a powerful technique for the structural characterization of disperse dyes like this compound. nih.gov This methodology allows for multi-stage fragmentation (MSn), providing detailed information about the dye's molecular structure. nih.govresearchgate.net In a typical analysis, the parent ion of the dye is first isolated and then fragmented to produce MS2 spectra. Specific fragment ions from the MS2 scan can be further isolated and fragmented to generate MS3 spectra, revealing intricate details about the molecule's substructures. nih.gov
This detailed fragmentation data is invaluable for several reasons. It allows for the reliable identification of the primary dye compound, even in complex mixtures. nih.gov Furthermore, the analysis of by-products and isomers present in commercial dyestuffs can offer insights into the synthesis process, which is critical for discriminating between different dye batches or manufacturers. nih.govresearchgate.net The ability to generate and analyze these multi-level fragmentation patterns forms the basis for creating robust spectral libraries for dye identification. nih.gov
Selected Reaction Monitoring (SRM) Mode for Quantification
Selected Reaction Monitoring (SRM) is a highly sensitive and selective quantitative technique performed on triple quadrupole mass spectrometers (QqQ-MS). oup.comcuni.cz It is particularly effective for determining the concentration of specific dyes, such as this compound, in various matrices, including environmental water samples and textile extracts. oup.comsatra.com
The SRM method involves two stages of mass filtering. The first quadrupole (Q1) is set to select the precursor ion (the parent molecule of this compound), which is then fragmented in the second quadrupole (q2, the collision cell). The third quadrupole (Q3) is set to monitor for a specific, characteristic fragment ion. cuni.cz This precursor-to-fragment ion transition is highly specific to the target analyte, significantly reducing background noise and enhancing sensitivity. oup.comcuni.cz
For reliable quantification, multiple SRM transitions are often monitored for a single compound to eliminate false positives and confirm the analyte's identity. oup.comresearchgate.net The parameters for each transition, such as collision energy (CE) and declustering potential (DP), are optimized by direct infusion of a standard solution of the dye to achieve the maximum signal intensity. unesp.br This method has proven effective for quantifying disperse dyes at very low concentrations, with detection limits often in the nanograms per liter (ng L⁻¹) range in water samples. oup.com
Table 1: Example of Optimized SRM Parameters for Disperse Dyes
| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) | Dwell time (ms) | DP (V) | EP (V) | CEP (V) | CE (V) | CXP (V) |
| Disperse Blue 373 | 533 | 260.4 | 5 | 66 | 5 | 24 | 25 | 4 |
| 533 | 245.4 | 5 | 66 | 5 | 24 | 33 | 4 | |
| Disperse Orange 1 | 319 | 169.2 | 5 | 56 | 6.5 | 16 | 31 | 4 |
| 319 | 152.2 | 5 | 56 | 6.5 | 16 | 35 | 4 | |
| Disperse Red 1 | 315 | 165.1 | 5 | 61 | 6 | 16 | 29 | 4 |
| 315 | 149.1 | 5 | 61 | 6 | 16 | 41 | 4 |
This table is illustrative, based on data for similar disperse dyes, to demonstrate typical parameters optimized in an SRM method. unesp.br DP: Declustering Potential, EP: Entrance Potential, CEP: Cell Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit.
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) for Textile Fiber Analysis
Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that enables the rapid analysis of dyes directly from textile surfaces with minimal to no sample preparation. nih.govnih.gov This method is particularly advantageous in forensic science, where preserving the integrity of the evidence is paramount. researchgate.net DART-MS works by directing a heated stream of metastable gas (typically helium) onto the sample surface, which desorbs and ionizes the dye molecules. nih.govsi.edu The ionized molecules are then introduced into the mass spectrometer for analysis. si.edu
Studies have demonstrated that DART-MS can successfully identify this compound and other disperse dyes on polyester fibers. nih.govresearchgate.net The technique is sensitive enough to detect individual dyes within mixtures on a single fiber. nih.govojp.gov The optimal gas temperature for analysis is a critical parameter; it must be high enough to desorb the dye but low enough to avoid thermal damage to the fiber. si.eduojp.gov For polyester fibers, temperatures around 300-350 °C are often used. ojp.gov While DART-MS is a powerful tool for rapid identification, it provides less structural information than LC-MS/MS and is primarily used for screening and identification rather than quantification. nih.gov
Spectrophotometric Approaches (UV-Vis) in Dye Analysis
UV-Visible (UV-Vis) spectrophotometry is a fundamental technique for the analysis of colored compounds like this compound. oup.com As an anthraquinone dye, its UV-Vis spectrum is characterized by absorption bands in both the ultraviolet (220–350 nm) and visible regions. nih.gov The specific position (λmax) and intensity of these absorption bands are determined by the dye's chromophore and the presence of auxochromic groups (substituents on the main structure). nih.govtandfonline.com
For anthraquinone derivatives, there are typically multiple π → π* transition bands in the UV region and an n → π* transition band at longer wavelengths, which is responsible for the dye's color. nih.gov The λmax for this compound is approximately 600 nm. UV-Vis detection is commonly used in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). si.edumdpi.com In an HPLC-UV-Vis setup, the detector measures the absorbance of the eluting compounds at specific wavelengths, allowing for both identification (based on retention time and spectral profile) and quantification. si.edu While effective, its specificity can be limited when analyzing complex mixtures of dyes with overlapping spectra. nih.gov
Table 2: Typical UV-Vis Absorption Bands for Anthraquinones
| Transition Type | Wavelength Range (nm) |
| π → π | 220–350 |
| n → π | ~400 and higher |
This table provides a general overview of the electronic transitions observed in anthraquinone dyes. nih.gov The exact λmax depends on the specific substituents and the solvent used.
Development of Analytical Databases for Dye Identification and Discrimination
The development of comprehensive analytical databases is essential for the accurate and efficient identification of dyes in forensic and industrial applications. nih.govresearchgate.net These databases, or spectral libraries, contain detailed analytical information for a large number of standard dyes. nih.govthermofisher.com For mass spectrometry-based methods, a database entry for a dye like this compound would typically include its retention time, exact mass, and multi-stage fragmentation spectra (MS, MS2, MS3). nih.gov
Such databases are often created using techniques like LC/LIT-MSn, which provides the rich fragmentation data necessary for high-confidence identification. nih.gov When an unknown sample is analyzed, its spectral data is compared against the library entries. A match in retention time, precursor ion mass, and fragmentation pattern provides a reliable identification. nih.govthermofisher.com These databases are particularly powerful because they can help identify individual components in dye mixtures and even distinguish between dyes produced by different manufacturing processes by cataloging characteristic by-products and impurities. nih.govresearchgate.net The availability of high-resolution mass spectral libraries, such as mzCloud, further enhances the ability to confidently identify unknown compounds even without a direct reference standard. thermofisher.com
Synthesis, Modification, and Performance Enhancement of Disperse Dyes with Relevance to Disperse Blue 77
Novel Synthesis Strategies for Anthraquinone-Based Disperse Dyes
The conventional synthesis of Disperse Blue 77 involves the direct polycondensation of 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) with aniline (B41778), where aniline serves as both a reactant and a solvent. colorfuldyes.comgoogle.com This method, however, presents challenges such as high aniline consumption, incomplete material precipitation, and difficult separation and washing of the fine crystalline product. colorfuldyes.comgoogle.com These issues can lead to increased aniline content in wastewater, complicating sewage treatment. colorfuldyes.com
Condensation Reaction: 1,8-dihydroxy-4,5-dinitroanthraquinone and aniline undergo a condensation reaction in an organic solvent. google.com The volume ratio of aniline to the other organic solvent can range from 1:0.5 to 1:5.0. google.com The reaction is initiated by warming to 30-40 °C, followed by the addition of 1,8-dihydroxy-4,5-dinitroanthraquinone. google.com The temperature is then increased to 110-120 °C for 1-4 hours and subsequently to 120-140 °C for 2-8 hours. google.com
Crystallization: The reaction mixture is cooled to 70-80 °C and transferred to a crystallization vessel. google.com Lower molecular weight alcohols, such as methanol (B129727) or ethanol, are introduced to facilitate crystallization, which is promoted by holding the mixture for 1-4 hours before further cooling. google.com
Filtration and Washing: The final product, this compound, is obtained after filtering and washing the crystals. google.com
This modified process can yield a higher quality, purely blue this compound with good high-temperature pressure dyeing effects and lifting force. google.com Other research into anthraquinone (B42736) dye synthesis includes Ullmann condensation reactions to create novel dye precursors. nih.gov
Structure-Activity Relationships in Dye Design and Functionalization
The chemical structure of anthraquinone dyes is fundamental to their performance characteristics, including color, stability, and affinity for textile fibers. colab.wsmdpi.com The anthraquinone core provides thermal stability, while various substituents influence properties like solubility and lightfastness.
Key aspects of the structure-activity relationship in anthraquinone dyes include:
Substituent Effects: The introduction of different functional groups into the anthraquinone core can significantly alter the dye's properties. colab.wsmdpi.commdpi.com For instance, electron-donating groups can shift the absorption spectrum, affecting the color, while the strategic placement of hydroxyl or amino groups can enhance the dye's affinity for polyester (B1180765) fibers. mdpi.commdpi.com In the case of this compound, the nitro and phenylamino (B1219803) substituents are crucial for its dyeing properties.
Molecular Size and Polarity: Increasing the molecular size or introducing additional polar groups can improve the sublimation fastness of disperse dyes, a critical factor for polyester dyeing which often involves heat-setting at high temperatures. sci-hub.ru
Studies have shown that for anthraquinone dyes, the mechanism of photodestruction on fibers like polyester and nylon can follow oxidation or reduction pathways, which correlates with the dye's electronic properties (HOMO and LUMO energies). ifatcc.org This understanding is vital for designing new dyes with enhanced photostability. ifatcc.org
Dyeing Performance on Textile Substrates (e.g., Polyester, Nylon)
This compound is particularly suitable for dyeing polyester and its blended fabrics due to its excellent fastness properties. colorfuldyes.com Disperse dyes, in general, are the primary choice for polyester because of the fiber's hydrophobic nature and compact structure. upc.edu The dyeing of nylon with disperse dyes is also common, especially for achieving good coverage of barré (un-even dyeing) defects, though the fastness properties may be somewhat limited compared to polyester, restricting their use to pale and medium shades. sci-hub.ru
The performance of disperse dyes is influenced by factors such as the dyeing method (e.g., high temperature, carrier dyeing), the specific dye structure, and the nature of the fiber itself. ekb.egp2infohouse.org For instance, polyester microfibers, with their larger surface area, tend to absorb disperse dyes more rapidly and to a greater extent than conventional polyester fibers. medcraveonline.com
The table below summarizes the general dyeing performance of anthraquinone disperse dyes on polyester and nylon.
| Property | Polyester | Nylon |
| Dye Affinity | High, especially with appropriate substituents. mdpi.com | Good, often used to cover dyeability variations. sci-hub.ru |
| Shade | Bright, clear shades, particularly in the blue and red range. beilstein-journals.org | Bright shades, but build-up can be limited. sci-hub.ru |
| Fastness | Generally good to excellent light and wet fastness. colorfuldyes.com | Fastness properties can be lower than on polyester. p2infohouse.org |
| Application | High-temperature dyeing (130-135°C) is common. koreascience.krresearchgate.net | Can be dyed at lower temperatures than polyester. |
This table provides a generalized comparison based on available research.
The efficiency of the dyeing process is often evaluated by measuring the dye bath exhaustion and the color strength (K/S value) on the dyed fabric. Dye bath exhaustion refers to the percentage of dye that has transferred from the dye bath to the fiber. The K/S value, calculated from the reflectance of the dyed fabric, is a measure of the color depth or intensity on the substrate. scirp.org
Several factors influence these parameters:
Dyeing Temperature: For polyester, high-temperature dyeing (e.g., 130°C) significantly increases dye uptake and results in higher K/S values compared to lower temperature methods. koreascience.krmdpi.com This is because the high temperature increases the kinetic energy of the dye molecules and causes the polymer chains in the polyester fiber to become more mobile, facilitating dye penetration. mdpi.com
Dye Concentration: Generally, the K/S value increases with the concentration of the dye in the dye bath, indicating a deeper shade. emerald.com
Auxiliaries: The use of dispersing agents and carriers can influence dye uptake. upc.edumdpi.com Studies have shown that certain eco-friendly carriers can yield excellent dyeing results on polyester at lower temperatures. upc.edumdpi.com
Fiber Type: As mentioned, microfiber polyester typically shows a higher dye uptake (and thus potentially higher K/S values for a given dye concentration) than conventional polyester due to its larger surface area. medcraveonline.com
Research on various disperse dyes has demonstrated a direct correlation between dyeing conditions and the resulting color strength. For example, studies comparing high and low temperature dyeing of polyester with novel disperse dyes showed that the K/S values for high-temperature dyed fabrics were significantly higher, indicating greater dye uptake. mdpi.com
The following table illustrates typical K/S values for disperse dyes on polyester under different conditions, as reported in various studies.
| Dye Type | Substrate | Dyeing Conditions | K/S Value |
| Indigo | Polyester | 3% shade | 20.48 |
| Disperse Dye | Polyester | 3% shade | 19.86 |
| Disperse Orange 13 | Polyester | Electrochemical dyeing at 2V | 2.13 |
| Disperse Dye 22h | Polyester | High Temperature (130°C) | 19.38 |
| Disperse Dye 22h | Polyester | Low Temperature (100°C) | 4.74 |
Data sourced from multiple studies for illustrative purposes. scirp.orgmdpi.comrasayanjournal.co.in
The fastness of a dyeing refers to its ability to retain its color when exposed to various environmental factors. For disperse dyes like this compound, key fastness properties include light fastness, wet fastness (washing, perspiration), and thermomigration. colorfuldyes.com
Light fastness is a critical property, especially for textiles used in applications with high sun exposure, such as automotive interiors and outdoor fabrics. colorfuldyes.com Anthraquinone disperse dyes are known for their generally good light fastness. researchgate.net The photostability of these dyes on a substrate is influenced by the dye's chemical structure and its interaction with the fiber. ifatcc.org
To further improve light fastness, UV absorbers are often employed. sustainability-directory.com These compounds function by absorbing harmful UV radiation and dissipating the energy, thus protecting the dye's chromophore from photodegradation. atlantis-press.comresearchgate.net UV absorbers can be applied during the dyeing process or as an after-treatment. researchgate.net
Research has shown that:
The effectiveness of a UV absorber can depend on its chemical structure, concentration, and application method. researchgate.net
The addition of UV absorbers, such as those based on benzophenone (B1666685) or benzotriazole, can significantly improve the light fastness of dyed fabrics. researchgate.netresearchgate.netscribd.com For example, aftertreatment with a UV absorber has been shown to improve the light fastness of dyed fabrics by reducing color fading upon exposure to a xenon arc lamp. researchgate.net
Interestingly, the high light fastness of some stable anthraquinone dyes, including this compound, is not always significantly affected by the incorporation of UV absorbers, suggesting their inherent photostability is already high. sci-hub.ru
The light fastness of a dye is also dependent on the shade depth; darker shades tend to exhibit better light fastness. atlantis-press.com
Wet fastness refers to the resistance of the color to washing and perspiration. Disperse dyes on polyester generally exhibit good to excellent wash fastness. mdpi.com This is due to the dye molecules being trapped within the compact, hydrophobic structure of the polyester fiber after dyeing. subtransferpaper.com However, any dye remaining on the fiber surface after dyeing can lead to poor wet fastness. Therefore, a reduction clearing process (washing with a reducing agent like sodium hydrosulphite) is often performed after dyeing to remove surface dye and improve fastness. koreascience.kr
Thermomigration is the phenomenon where disperse dye molecules migrate from the interior of the synthetic fiber to the surface during subsequent heat treatments, such as heat-setting or finishing. textilelearner.netfibre2fashion.com This migration can lead to a number of issues:
Reduced Fastness: The accumulation of dye on the fiber surface can significantly impair rubbing fastness, wet fastness, and light fastness. textilelearner.net
Shade Changes: The redistribution of the dye can cause changes in the perceived color of the fabric. subtransferpaper.com
Staining: The migrated dye can stain adjacent materials during processing or use. textilelearner.net
Thermomigration is influenced by several factors, including the dye's chemical structure and molecular size, the amount of dye in the fiber, the temperature and duration of the heat treatment, and the presence of finishing agents (like softeners) on the fabric, which can act as solvents for the dye at high temperatures. koreascience.krtextilelearner.netfibre2fashion.com Dyes with lower thermomigration tendencies and high wet fastness have been specifically developed for polyester to address these issues. sci-hub.ru Dyes with higher molecular weight or specific structural features are often designed to minimize this migration and ensure the durability of the final textile product. koreascience.kr
Fastness Properties Research
Rubbing and Washing Fastness Evaluation
This compound is recognized for its excellent fastness properties, which are critical for its applications in dyeing synthetic fibers like polyester, particularly for items requiring high durability such as automotive textiles and outdoor fabrics. colorfuldyes.comvulcanchem.com The fastness of a dye refers to the resistance of the color to various external factors during the use and processing of the textile. For this compound, the rubbing and washing fastness are key performance indicators.
Rubbing Fastness: This property measures the resistance of the color to rubbing off onto other surfaces. It is evaluated under both dry and wet conditions. This compound consistently demonstrates high rubbing fastness. colorfuldyes.com
Washing Fastness: This evaluates the color's resistance to fading and staining of other fabrics during washing. This compound exhibits excellent washing fastness, retaining its color integrity even after multiple laundry cycles. colorfuldyes.comvulcanchem.comcolorfuldyes.com The washing fastness for disperse dyes, in general, is considered moderate to good, with typical ratings of 3-4 on a scale of 1 to 5. hermetachem.com However, specific high-performance dyes like this compound often exceed this baseline. In a study involving washing-free printing of disperse dye inks, the inclusion of additives resulted in a washing fastness of grade 4-5. nih.gov
The performance of this compound in terms of fastness is summarized in the table below, with ratings based on the ISO (International Organization for Standardization) standards, where 5 indicates the highest fastness and 1 the lowest.
Table 1: Fastness Properties of this compound
| Fastness Test | Condition | ISO Rating |
|---|---|---|
| Rubbing Fastness | Dry | 4 |
| Wet | 3-4 | |
| Washing Fastness | Fading | 5 |
| Staining | 5 | |
| Perspiration Fastness | Fading | 5 |
| Staining | 5 | |
| Ironing Fastness | Fading | 5 |
| Light Fastness | - | 6-7 |
Source: Data compiled from multiple sources. vulcanchem.comnih.gov
Research on Alkali-Clearable Disperse Dyes
The development of alkali-clearable disperse dyes represents a significant advancement in textile dyeing technology, aimed at creating more environmentally friendly and efficient processes. sci-hub.ru Traditionally, after dyeing polyester with disperse dyes, a reduction clearing process using sodium hydrosulphite is necessary to remove unfixed dye from the fiber surface to ensure good wet fastness. scispace.com This process, however, is costly and generates significant effluent. scispace.com
Alkali-clearable disperse dyes are designed to be removed from the fabric under alkaline conditions, which simplifies the clearing process and reduces the environmental impact. sci-hub.ruscispace.com These dyes are often synthesized to include groups that are stable under acidic or neutral dyeing conditions but can be hydrolyzed in an alkaline after-treatment. sci-hub.ru
While specific research detailing the modification of this compound into an alkali-clearable form is not extensively documented in the provided results, the broader research into alkali-clearable disperse dyes is relevant. For instance, studies on blue monoazo thiophene-based disperse dyes containing carboxylic acid ester groups have shown that the resulting dyeings on polyester are alkali clearable. sci-hub.ru This approach, depending on the specific dye and application, can be as effective as traditional reduction clearing. sci-hub.ru The principles behind these developments could potentially be applied to anthraquinone-based dyes like this compound to enhance their performance and environmental profile.
Impact of Dye Particle Size and Crystallinity on Dyeing Performance
The particle size and crystallinity of disperse dyes are crucial physical characteristics that significantly influence their dyeing performance. sci-hub.ru Disperse dyes, being sparingly soluble in water, are applied as a fine aqueous dispersion. hermetachem.com The efficiency of the dyeing process is heavily dependent on the properties of these dispersed particles.
Crystallinity: The crystalline properties of a disperse dye can also affect its dyeing behavior. sci-hub.ru Different crystal forms of a dye can exhibit different dispersion behaviors. sci-hub.ru While some early research suggested a direct impact of the crystal form on dyeing performance, this has been debated. chemicalbook.com However, the crystalline nature of the dye does influence its lattice energy, which in turn can affect the commercialization process of the dye. chemicalbook.com It has been noted that ultrasound irradiation can reduce both the particle size and crystallinity of disperse dyes, with a more significant effect on well-crystallized dyes. sci-hub.ru Furthermore, improved crystallization during the synthesis of dyes like this compound can lead to easier separation and washing of the dye, resulting in a purer product.
Regulatory Science, Risk Management, and Policy Implications
Screening Assessments and Categorization Frameworks for Environmental and Health Hazards
Regulatory bodies worldwide utilize screening assessments and categorization frameworks to prioritize chemicals for in-depth evaluation. For Disperse Blue 77, these processes have been instrumental in determining its potential environmental and health risks.
In Canada, under the Canadian Environmental Protection Act, 1999 (CEPA 1999), this compound was identified as a high priority for screening assessment. canada.ca This was due to its initial categorization as potentially persistent, bioaccumulative, and inherently toxic to non-human organisms. canada.ca The "Challenge" program under CEPA systematically addresses substances that are identified as high priorities. canada.ca However, the assessment for this compound focused primarily on ecological risks, as it was not considered a high priority for human health risk assessment based on the simple exposure and hazard tools used by Health Canada. canada.ca
The Australian Inventory of Industrial Chemicals (AICIS) also employs a tiered assessment process. This compound has undergone an environment tier I assessment under their IMAP (Inventory Multi-tiered Assessment and Prioritisation) framework. nih.gov Furthermore, anthraquinone-based dyes with limited data availability have been subject to a human health tier II assessment. nih.gov These frameworks allow for a structured evaluation of chemicals based on available data and potential exposure scenarios.
Hazard Identification and Classification Systems (e.g., GHS, ECHA C&L Inventory)
Hazard identification and classification are critical steps in communicating the potential dangers of a chemical. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for this purpose.
According to notifications to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, this compound has been classified by multiple companies. nih.gov The most frequently reported GHS hazard classifications are:
Skin Sensitization, Category 1 (in 90% of notifications), with the hazard statement H317: "May cause an allergic skin reaction." nih.gov
Eye Irritation, Category 2 (in 22.5% of notifications), with the hazard statement H319: "Causes serious eye irritation." nih.gov
It is important to note that information in the ECHA C&L Inventory is self-classified by manufacturers and importers and is not always verified by ECHA. europa.euregulations.gov Some notifications for this compound reported that the substance does not meet the criteria for GHS hazard classification. nih.gov In the United States, under the US GHS for Hazard Communication, this compound is classified as a skin sensitizer (B1316253) (Category 1A) and an eye irritant (Category 2). cloudfront.net
The following table summarizes the GHS hazard classifications for this compound as reported in the ECHA C&L Inventory:
| Hazard Class | Hazard Category | Percentage of Notifiers | Hazard Statement |
| Skin Sensitization | 1 | 90% | H317: May cause an allergic skin reaction |
| Eye Irritation | 2 | 22.5% | H319: Causes serious eye irritation |
Data sourced from ECHA C&L Inventory notifications. nih.gov
This classification system informs safety data sheets (SDS) and labels, providing essential information for workers and downstream users on safe handling procedures and necessary personal protective equipment. cloudfront.netguidechem.com
Environmental Risk Characterization and Exposure Assessment Methodologies
Environmental risk characterization for this compound involves evaluating its potential to cause harm to the environment by comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs).
The Canadian screening assessment provides a detailed example of this methodology. canada.ca The assessment noted that this compound is used in Canada as a textile dye, with imports between 100 and 1000 kg in 2006. canada.ca Based on its use patterns, it was estimated that the majority (98.4%) ends up in waste disposal sites, with smaller amounts released to sewer water (1.6%) and air (0.1%). canada.ca
Key aspects of its environmental fate include:
Persistence: this compound is not readily biodegradable and is expected to be persistent in water, soil, and sediment. canada.cacloudfront.net
Bioaccumulation: Despite initial concerns, recent data for this compound and its analogues indicate a low potential to accumulate in aquatic organisms. canada.ca
Toxicity: The substance was found to be not harmful to aquatic life, including fish, daphnids, and aquatic plants, under the US GHS classification. cloudfront.net Analogues also suggest it is not highly hazardous to aquatic organisms. canada.ca
Exposure assessment for workers primarily considers dermal contact and, to a lesser extent, inhalation in manufacturing and industrial use settings. cloudfront.net For consumers, dermal exposure from textiles is considered the main potential route, although this is expected to be negligible due to the dye being chemically bound to fibers and efficient washing processes after dyeing. cloudfront.net
Risk Management and Mitigation Strategies for Industrial and Consumer Applications
Based on hazard and exposure assessments, risk management and mitigation strategies are implemented to ensure the safe use of this compound.
Industrial Applications: In industrial settings, such as textile dyeing facilities, risk management focuses on minimizing worker exposure. cloudfront.net Recommended measures include:
Engineering Controls: Using closed systems for production and formulation to prevent emissions. cloudfront.net
Procedural Controls: Implementing specific procedures to minimize releases during cleaning and maintenance. cloudfront.net
Personal Protective Equipment (PPE): Requiring workers to use appropriate gloves, safety glasses, and respiratory protection, especially in areas with potential for dust or aerosol generation.
Wastewater Treatment: Ensuring that industrial effluents are properly treated to remove the dye before discharge into the environment.
Consumer Applications: For consumer products, primarily textiles, risk management strategies aim to limit potential dermal exposure. cloudfront.net These include:
Good Manufacturing Practices: Ensuring efficient dyeing processes that maximize the fixation of the dye to the textile fibers.
Post-Dyeing Treatment: Thoroughly washing textiles after dyeing to remove any residual, unfixed dye. cloudfront.net
Adherence to Standards: Complying with standards like OEKO-TEX or brand-specific Restricted Substances Lists (RSLs) that limit or prohibit the use of certain sensitizing dyes. bluesign.compentlandbrands.com
The high fastness properties of this compound, such as its resistance to washing and perspiration, contribute to minimizing its release from textiles during consumer use, thereby reducing potential exposure. cloudfront.net
Research and Monitoring to Support Regulatory Decision-Making
Ongoing research and monitoring are essential for refining risk assessments and supporting informed regulatory decisions. For this compound, several areas have been identified as important for future work.
The Canadian screening assessment highlighted the absence of environmental monitoring data for this compound in the Canadian environment (air, water, soil, or sediment). canada.ca While the assessment concluded no immediate risk, monitoring could help verify the assumptions made in the exposure models. canada.ca
Further research into the following areas could also strengthen the existing knowledge base:
Long-term Environmental Fate: While considered persistent, more detailed studies on the long-term degradation pathways of this compound in different environmental compartments would be beneficial.
Allergenic Potential: Although classified as a skin sensitizer, further research into the potency and the real-world incidence of allergic contact dermatitis from textiles dyed with this compound could help refine consumer risk assessments.
Analytical Methods: Continued development of sensitive and reliable analytical methods for detecting this compound and its potential degradation products in environmental and biological matrices is crucial for effective monitoring.
Such research and monitoring activities provide the data necessary for regulatory agencies to review and, if necessary, update their assessments and risk management strategies for chemicals like this compound, ensuring that they remain protective of human health and the environment. canada.ca
Comparative Studies and Analogous Compound Analysis
Comparative Ecotoxicity with Other Disperse Dyes and Analogues
Disperse dyes, as a class, are recognized for their persistence in the environment due to their stable chemical structures and low water solubility. sustainability-directory.com This can lead to their accumulation in aquatic ecosystems, posing potential risks to aquatic life. The primary route of environmental release is through wastewater from textile dyeing and finishing facilities. sustainability-directory.com Despite treatment processes, these dyes can remain in the effluent. sustainability-directory.com
While specific experimental data on the ecotoxicity of Disperse Blue 77 is limited, its environmental fate and effects are often inferred from data on analogous disperse anthraquinone (B42736) dyes. canada.ca Generally, disperse dyes are considered to be essentially non-biodegradable under aerobic conditions. canada.ca Based on its chemical structure, this compound is not expected to biodegrade readily. canada.ca
Empirical acute aquatic toxicity data from structural analogues of this compound, such as Disperse Violet 26, suggest that it is not highly hazardous to aquatic organisms at low concentrations. canada.ca For instance, the 96-hour LC50 for Disperse Violet 26 in Zebra fish was found to be greater than 500 mg/L, indicating no effect at this concentration. canada.ca This suggests that this compound is also not likely to be acutely toxic to aquatic life at concentrations below 1 mg/L. canada.ca
However, some studies on other disperse dyes have shown potential for chronic toxicity. For example, some azo disperse dyes have demonstrated high chronic toxicity to early life stages of fish and aquatic invertebrates, particularly those with smaller molecular weights. canada.cagazette.gc.ca This highlights the importance of considering the specific chemical structure when assessing ecotoxicity.
Table 1: Comparative Ecotoxicity Data of this compound Analogues
| Common Name | Test Organism | Endpoint | Value (mg/L) | Reference |
| Disperse Violet 26 | Zebra fish | 96-hr LC50 | >500 (no effect) | canada.ca |
This table presents empirical data for an analogue of this compound, providing an indication of its potential aquatic toxicity.
Comparative Toxicological Profiles with Other Anthraquinone Dyes
Anthraquinone dyes, including this compound, are a class of dyes with a characteristic three-ring structure. canada.ca While toxicological data for many individual anthraquinone dyes are limited, the group as a whole has been studied for various toxicological endpoints. industrialchemicals.gov.auntis.gov
A key concern with anthraquinones is their potential to interact with DNA. industrialchemicals.gov.au The planar nature of the anthraquinone ring system allows for intercalation into DNA, which is a suggested mechanism for their toxicity. industrialchemicals.gov.au Additionally, as quinones, they are redox-active molecules capable of generating oxygen radicals, which can lead to cellular damage. industrialchemicals.gov.au
Some anthraquinone dyes have been found to be mutagenic, allergenic, and carcinogenic. ntis.govresearchgate.net For instance, C.I. Disperse Orange 11, another anthraquinone dye, has shown positive results in carcinogenicity testing. ntis.gov However, the toxicological profiles can vary significantly between different anthraquinone dyes due to the presence of different functional groups. industrialchemicals.gov.au
In the case of this compound, it was not classified as having a high hazard to human health based on classifications for carcinogenicity, genotoxicity, developmental toxicity, or reproductive toxicity by other national or international agencies. canada.ca However, some in vitro studies have indicated potential genotoxicity. While most bacterial assays for genotoxicity were negative without metabolic activation, positive results were observed with metabolic activation in certain Salmonella strains. nih.gov This was supported by findings in mouse lymphoma cells, although mammalian assays for chromosome damage were negative. nih.gov
A study on a mixture of two other anthraquinone dyes, Disperse Red 11 and Disperse Blue 3, revealed severe liver damage in rats following inhalation exposure. oup.com This highlights the potential for organ-specific toxicity within this class of dyes.
Table 2: Comparative Toxicological Endpoints for Selected Anthraquinone Dyes
| Compound | Key Toxicological Finding | Reference |
| This compound | Potential for genotoxicity with metabolic activation in vitro. | nih.gov |
| C.I. Disperse Orange 11 | Positive carcinogenicity testing results. | ntis.gov |
| Disperse Red 11 & Disperse Blue 3 (mixture) | Severe liver damage in rats upon inhalation. | oup.com |
| C.I. Disperse Blue 1 | Associated with urinary bladder tumors in rats. | nih.gov |
This table provides a snapshot of the varied toxicological profiles within the anthraquinone dye class.
Application of Structural Analogue Read-Across Approaches in Hazard Assessment
Due to the limited availability of empirical data for many chemicals, including this compound, regulatory agencies and researchers often employ a 'read-across' approach for hazard assessment. canada.caindustrialchemicals.gov.au This method uses data from structurally similar chemicals (analogues) to predict the properties and potential hazards of the substance . industrialchemicals.gov.au The validity of this approach depends on the similarity of the analogues to the target chemical. industrialchemicals.gov.au
For this compound, a read-across approach has been used to estimate its physical and chemical properties, as well as its toxicological and ecotoxicological effects. canada.ca Structural analogues for this compound include other disperse anthraquinone dyes like Disperse Violet 26, Disperse Blue 60, and Disperse Blue 73. canada.ca These compounds share the core anthraquinone structure and are used for similar industrial purposes, although they have different functional groups which can influence their properties. canada.ca
For example, in the assessment of Disperse Violet 57, data from this compound was used as an analogue for aquatic bioaccumulation potential. canada.ca The bioconcentration factor (BCF) for this compound in Zebra fish was found to be less than 100, indicating a low potential to accumulate in aquatic organisms. canada.cacanada.ca This information was then used to infer a similar low bioaccumulation potential for Disperse Violet 57. canada.ca
The read-across approach is a valuable tool for filling data gaps, but it is important to acknowledge the uncertainties associated with it, particularly when there are differences in the functional groups of the analogues. industrialchemicals.gov.aucanada.ca
Cross-Reactivity and Sensitization Patterns with Related Dyes
Disperse dyes are known to be significant contact allergens, frequently implicated in textile dermatitis. researchgate.net Disperse Blue dyes, in particular, are common sensitizers. nih.gov Allergic contact dermatitis from disperse dyes can present with various clinical features. researchgate.net
Cross-reactivity, where an individual sensitized to one substance also reacts to other structurally related substances, is a known phenomenon with dyes. For instance, cross-reactions between Disperse Blue 106 and Disperse Blue 124 have been observed in a significant percentage of patients sensitive to either dye. nih.gov
While this compound itself has been used in patch testing to identify the source of adverse reactions to textiles, the results have been mixed, with some patients showing positive reactions. nih.gov In general, anthraquinone dyes are considered frequent causes of clothing dermatitis. nih.gov
The potential for cross-reactivity is often linked to the core chemical structure and the presence of specific allergenic determinants. For azo dyes, cross-reactivity with para-phenylenediamine (PPD), a common hair dye ingredient, has been noted. nih.gov However, this pattern of cross-reactivity was not observed in individuals allergic to Disperse Blue dyes. nih.gov This suggests that the sensitization patterns for anthraquinone-based disperse dyes may differ from those of azo-based disperse dyes.
It is important to note that impurities in commercial dye preparations can also act as sensitizers, and the final dyed textile may contain a mixture of different dyes, complicating the identification of the specific culprit allergen. lu.seresearchgate.net
Q & A
Q. What is the molecular structure of Disperse Blue 77, and how does it influence its dyeing properties?
this compound (C.I. 60766) is an anthraquinone derivative with the molecular formula C20H12ClN2O6. Its structure includes nitro and phenylamino substituents, which enhance its affinity for synthetic fibers like polyester. The anthraquinone core provides thermal stability, while the substituents influence solubility and lightfastness. For example, the nitro group contributes to color intensity but may reduce photostability, as observed in spectral analyses .
Methodological Insight: Characterize the molecular structure using FT-IR and GC-MS to identify functional groups (e.g., NH stretching at 3097–3365 cm⁻¹ and C=O vibrations at 1602–1736 cm⁻¹) . Correlate structural features with dye performance metrics, such as lightfastness (rated 6–7 under ISO standards) and washing fastness (rated 4–5 under AATCC) .
Q. How can researchers assess the environmental persistence of this compound in wastewater systems?
The Canadian government’s 2009 screening assessment concluded that this compound does not bioaccumulate or persist in aquatic environments due to its moderate solubility and biodegradability. However, researchers should validate this using:
- High-Performance Liquid Chromatography (HPLC) to track degradation products.
- OECD 301D biodegradation tests to measure mineralization rates under aerobic conditions .
- Microtox assays to evaluate acute toxicity to aquatic organisms (e.g., Daphnia magna).
Advanced Research Questions
Q. What experimental approaches resolve contradictions in this compound’s reported photostability?
Studies report lightfastness ratings ranging from 4 (moderate) to 7 (excellent) depending on dye concentration and substrate . To reconcile discrepancies:
- Controlled UV exposure tests : Compare dye stability on polyester vs. nylon 6,6 under standardized ISO 105-B02 conditions.
- Spectroscopic analysis : Monitor changes in UV-Vis absorbance spectra (e.g., λmax ~600 nm) to quantify photodegradation kinetics.
- Molecular modeling : Investigate intramolecular hydrogen bonding between the anthraquinone core and substituents, which may enhance stability .
Q. How can synthesis methods for this compound be optimized to improve yield and purity?
Current methods involve nitro-substitution and coupling reactions, but side products (e.g., isomers) are common. Optimization strategies include:
- Gewald reaction refinement : Adjust reaction time and temperature (e.g., 60–80°C) to minimize byproducts.
- Recrystallization protocols : Use ethanol/water mixtures to purify crude dye, achieving >95% purity (melting point: 163–209°C) .
- Chromatographic validation : Employ TLC or HPLC to confirm purity before application testing.
Q. What methodologies evaluate the interaction of this compound with microplastics in environmental samples?
- Adsorption studies : Use batch experiments to measure dye uptake by polyethylene terephthalate (PET) microplastics under varying pH (4–9) and salinity conditions.
- Surface characterization : Analyze microplastic-dye complexes via SEM-EDS to map elemental distribution.
- Ecotoxicity assays : Assess combined effects on marine bacteria (e.g., Vibrio fischeri) using luminescence inhibition tests .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting fastness data across different textile substrates?
- Statistical normalization : Apply ANOVA to compare fastness ratings (e.g., ISO vs. AATCC) across substrates, controlling for dye concentration and fabric pretreatment.
- Principal Component Analysis (PCA) : Identify latent variables (e.g., hydrophobicity, crystallinity) influencing dye-substrate interactions .
- Cross-validation : Replicate experiments using standardized dyeing protocols (e.g., 2% dye depth, 130°C for polyester) to minimize variability .
Q. What advanced techniques characterize this compound’s degradation pathways in environmental matrices?
- LC-QTOF-MS : Identify transformation products (e.g., hydroxylated anthraquinones) in simulated wastewater.
- Quantum chemical calculations : Predict reactive sites for oxidative degradation using density functional theory (DFT).
- Ecotoxicogenomics : Profile gene expression changes in Danio rerio (zebrafish) exposed to degradation byproducts .
Experimental Design Considerations
Q. How to design a study investigating this compound’s synergistic effects with other disperse dyes?
- Factorial design : Vary dye combinations (e.g., this compound + Disperse Red 167) and measure colorimetric outcomes (CIELAB coordinates).
- Kinetic modeling : Use pseudo-second-order equations to describe competitive adsorption on fibers.
- Accelerated aging tests : Expose dyed fabrics to xenon-arc lamps to assess color blending stability .
Tables for Reference
| Fastness Properties of this compound | ISO Rating | AATCC Rating |
|---|---|---|
| Light Fastness | 6–7 | 5 |
| Washing Fastness | 4–5 | 4–5 |
| Perspiration Fastness | 5 | 4–5 |
| Key IR Vibrational Frequencies | Assignment |
|---|---|
| 3097–3365 cm⁻¹ | N-H stretching |
| 1602–1736 cm⁻¹ | C=O stretching |
| 1438–1599 cm⁻¹ | N=N stretching |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
